molecular formula C13H19BrClNO B1374865 3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride CAS No. 1220018-08-5

3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride

Cat. No. B1374865
CAS RN: 1220018-08-5
M. Wt: 320.65 g/mol
InChI Key: BKSYMMWBNHPDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The compound is stored sealed in dry conditions at room temperature . Unfortunately, detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives : Novel bromo-substituted compounds related to "3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride" have been synthesized, characterized by NMR, MS spectrometry, UV-Vis, and IR spectroscopy (Sarbu et al., 2019).

  • Catalytic Reactions Involving Palladium Compounds : Research on 3-bromo- and 3-iodo-cinnoline derivatives, which are structurally similar to the chemical , demonstrates their reactivity in catalytic processes involving palladium compounds (Ames & Bull, 1982).

  • Synthesis of Novel Bicyclic Nitroxides : A related compound, 3-Bromo-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl, has been used in the synthesis of novel bicyclic pyrrolidine nitroxides, demonstrating the potential of bromo-substituted pyrrolidines in creating new chemical entities (Babič & Pečar, 2008).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Derivatives of 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound structurally similar to "this compound", have been shown to possess significant antimicrobial activity against various bacteria (Miszke et al., 2008).

  • Inhibition of Alpha-Mannosidase Activity : Functionalized pyrrolidines, related to the chemical , have been found to inhibit alpha-mannosidase activity and display potential in inhibiting the growth of tumor cells, highlighting the therapeutic potential of such compounds (Fiaux et al., 2005).

  • Antioxidant and Anticholinergic Activities : The synthesis of biologically active natural bromophenols, including derivatives of pyrrolidin-2-one, and their potent antioxidant and anticholinergic activities suggest potential pharmaceutical applications (Rezai et al., 2018).

Mechanism of Action

BRP is a potent nicotinic receptor antagonist. It has been used in scientific experiments to evaluate the significance of nicotinic receptors in various diseases.

Safety and Hazards

Specific safety and hazard information for “3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride” is not provided in the available resources .

properties

IUPAC Name

3-(4-bromo-2-propylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-2-3-10-8-11(14)4-5-13(10)16-12-6-7-15-9-12;/h4-5,8,12,15H,2-3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSYMMWBNHPDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220018-08-5
Record name Pyrrolidine, 3-(4-bromo-2-propylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride
Reactant of Route 6
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.